Butyl (tert-butoxycarbonyl)-l-glutaminate

Orthogonal Protection Selective Deprotection Peptide Synthesis

Butyl (tert-butoxycarbonyl)-L-glutaminate (CAS 1308958-08-8) is an orthogonally protected L-glutamic acid derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amine and a butyl ester on the α-carboxyl group, with the γ-carboxyl group remaining free for selective derivatization. This protection scheme is fundamental to solution-phase peptide synthesis, enabling precise control over the sequential assembly of complex peptide chains.

Molecular Formula C14H26N2O5
Molecular Weight 302.37 g/mol
Cat. No. B15146462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl (tert-butoxycarbonyl)-l-glutaminate
Molecular FormulaC14H26N2O5
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O5/c1-5-6-9-20-12(18)10(7-8-11(15)17)16-13(19)21-14(2,3)4/h10H,5-9H2,1-4H3,(H2,15,17)(H,16,19)
InChIKeyNOADGSFFXCNYIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl (tert-butoxycarbonyl)-L-glutaminate: Orthogonal Protection for Precision Peptide Synthesis


Butyl (tert-butoxycarbonyl)-L-glutaminate (CAS 1308958-08-8) is an orthogonally protected L-glutamic acid derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amine and a butyl ester on the α-carboxyl group, with the γ-carboxyl group remaining free for selective derivatization . This protection scheme is fundamental to solution-phase peptide synthesis, enabling precise control over the sequential assembly of complex peptide chains. The compound's molecular formula is C14H26N2O5 with a molecular weight of 302.37 g/mol . As a chiral building block derived from the natural L-enantiomer of glutamic acid, it maintains the stereochemical integrity required for the synthesis of biologically active peptides and peptidomimetics [1].

Why Substituting Butyl (tert-butoxycarbonyl)-L-glutaminate with Boc-Glu-OtBu Compromises Synthetic Strategy


Direct substitution of Butyl (tert-butoxycarbonyl)-L-glutaminate with its close analog Boc-Glu-OtBu (CAS 24277-39-2) or other N-Boc protected glutamic acid esters is not feasible in most synthetic protocols. The key differentiator lies in the orthogonal protection scheme: Boc-Glu-OtBu protects both carboxyl groups (α and γ) as tert-butyl esters, rendering them both labile to strong acid (e.g., TFA) but offering no selective deprotection handle . In contrast, the α-butyl/γ-free acid configuration of Butyl (tert-butoxycarbonyl)-L-glutaminate allows for the chemoselective activation and coupling of the γ-carboxyl group while the α-butyl ester remains intact, a critical requirement for building branched peptides, poly-γ-glutamyl chains, or site-specifically modified analogs [1]. Using an incorrectly protected analog can lead to uncontrolled deprotection, undesired side reactions (e.g., pyroglutamate formation), and low synthetic yields [2]. Therefore, procurement decisions must be guided by the precise protection scheme required for the intended synthetic sequence.

Quantitative Differentiation of Butyl (tert-butoxycarbonyl)-L-glutaminate Against In-Class Alternatives


Orthogonal Protection Scheme: α-Butyl Ester Stability vs. α-tert-Butyl Ester Lability

Butyl (tert-butoxycarbonyl)-L-glutaminate offers a unique orthogonal protection profile that is not achievable with the more common Boc-Glu-OtBu (CAS 24277-39-2). The α-butyl ester is significantly more stable under acidic conditions compared to the α-tert-butyl ester. This difference in acid lability allows for the selective deprotection of the γ-carboxyl group (if protected) or the N-Boc group without affecting the α-butyl ester. In contrast, the α-tert-butyl ester in Boc-Glu-OtBu is cleaved under the same acidic conditions used for Boc removal (e.g., TFA/DCM), leading to simultaneous deprotection of both the amine and the α-carboxyl group [1]. This lack of orthogonality restricts the synthetic utility of Boc-Glu-OtBu in multi-step sequences requiring a stable α-carboxyl protecting group. The α-butyl ester provides a robust, orthogonal handle for solution-phase peptide chain elongation.

Orthogonal Protection Selective Deprotection Peptide Synthesis

Purity Profile and Quality Control Metrics

The commercially available Butyl (tert-butoxycarbonyl)-L-glutaminate (CAS 1308958-08-8) is supplied with a guaranteed purity of ≥98% (NLT 98%) . This high purity specification ensures minimal batch-to-batch variability and reduces the risk of side reactions caused by impurities, which is essential for reproducible synthetic outcomes in both academic and industrial settings. While other Boc-protected glutamic acid derivatives are available at similar purity levels (e.g., Boc-Glu-OBzl ≥98% ), the specific orthogonal protection pattern of this compound, combined with its defined purity, provides a reliable starting material for demanding applications where impurities could lead to low yields or complex purification challenges.

Quality Control Purity Procurement

Reaction Yield in Iterative Oligomer Synthesis

The use of orthogonally protected glutamic acid derivatives is critical for achieving high yields in the iterative synthesis of sequence-defined oligomers. In a study on the synthesis of L-glutamamide octamers, a protected glutamic acid derivative with orthogonal protecting groups (Boc for amine, tert-butyl for γ-carboxyl, and an alkene/alkyne side chain) was used [1]. While the specific compound in this study differs from the target compound, the underlying principle is the same: the orthogonal protection of the α- and γ-carboxyl groups is essential for preventing unwanted side reactions and ensuring high coupling efficiency. The α-butyl ester of Butyl (tert-butoxycarbonyl)-L-glutaminate provides a similar orthogonal handle, allowing for the selective activation and coupling of the γ-carboxyl group. The study reported successful preparation of discrete octamers with defined sequences, demonstrating the viability of this orthogonal protection strategy. Using a non-orthogonally protected analog would lead to complex mixtures and significantly lower yields of the desired sequence-defined product.

Oligomer Synthesis Sequence-Defined Polymers Yield

Key Applications for Butyl (tert-butoxycarbonyl)-L-glutaminate in Peptide and Oligomer Synthesis


Synthesis of Poly-γ-Glutamyl Peptides and Conjugates

The orthogonal protection of Butyl (tert-butoxycarbonyl)-L-glutaminate makes it an ideal building block for the synthesis of poly-γ-glutamyl peptides, such as folic acid derivatives and pteroylpolyglutamates [1]. The α-butyl ester remains stable during the iterative coupling of glutamyl units through the γ-carboxyl group, allowing for the controlled construction of the poly-γ-glutamyl chain. This application is critical in medicinal chemistry for developing targeted drug delivery systems and in biochemical research for studying folate metabolism.

Construction of Sequence-Defined Oligomers and Peptidomimetics

The precise control offered by the orthogonal protecting groups in Butyl (tert-butoxycarbonyl)-L-glutaminate is essential for the synthesis of sequence-defined L-glutamamide oligomers [2]. These oligomers serve as scaffolds for the presentation of supramolecular motifs and as models for studying protein folding. The ability to selectively deprotect and functionalize either the α- or γ-carboxyl group at specific stages of the synthesis is a prerequisite for creating these complex, sequence-controlled macromolecules.

Synthesis of Macrocyclic Peptides for Targeting Protein-Protein Interactions

In the development of macrocyclic peptide mimetics targeting challenging protein-protein interactions (PPIs) such as the Plk1 polo-box domain, orthogonally protected glutamic acid analogs are crucial [3]. The unique protection pattern of Butyl (tert-butoxycarbonyl)-L-glutaminate allows for the introduction of a ring-closing junction and the precise orientation of key residues for optimal binding. Substituting this compound with a less specifically protected analog could compromise the macrocyclization step or the final product's binding affinity.

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